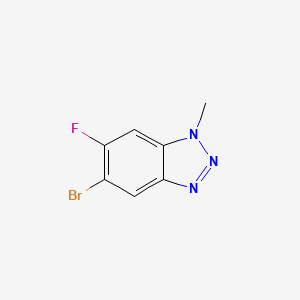

5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole

Description

Properties

IUPAC Name |

5-bromo-6-fluoro-1-methylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFN3/c1-12-7-3-5(9)4(8)2-6(7)10-11-12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXBGSDYACQLLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2N=N1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718352 | |

| Record name | 5-Bromo-6-fluoro-1-methyl-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330750-48-5 | |

| Record name | 1H-Benzotriazole, 5-bromo-6-fluoro-1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-fluoro-1-methyl-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole: A Versatile Scaffold for Chemical Innovation

Abstract

5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole is a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its structure is distinguished by the presence of two key functional groups—a bromine atom and a fluorine atom—on the benzene ring, which offer orthogonal reactivity. This guide provides a comprehensive analysis of the compound's chemical properties, predicted spectroscopic characteristics, and synthetic utility. We delve into detailed protocols and mechanistic discussions for leveraging its unique reactivity in palladium-catalyzed cross-coupling reactions at the C-Br bond and nucleophilic aromatic substitution at the C-F bond. This document serves as a technical resource for researchers, chemists, and drug development professionals seeking to exploit this scaffold for the divergent synthesis of novel compound libraries.

Introduction and Strategic Significance

The benzotriazole core is a "privileged" scaffold in medicinal chemistry, appearing in numerous bioactive compounds.[1] The introduction of halogen atoms onto this core dramatically enhances its utility as a synthetic intermediate. This compound (CAS No. 1330750-48-5) is a particularly strategic molecule. The N-methylation prevents tautomerism and simplifies its reactivity profile. More importantly, the vicinal bromo and fluoro substituents provide two distinct and addressable reaction sites:

-

The C-Br bond is an ideal handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

-

The C-F bond , activated by the electron-withdrawing nature of the fused triazole ring, is susceptible to Nucleophilic Aromatic Substitution (SNAr), allowing for the introduction of oxygen, nitrogen, and sulfur nucleophiles.[2][3]

This orthogonal reactivity allows for a stepwise, controlled diversification of the molecular structure, making it an invaluable starting material for creating libraries of complex molecules for screening and development.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from commercial suppliers.

Core Properties

| Property | Value | Source |

| CAS Number | 1330750-48-5 | [4][5] |

| Molecular Formula | C₇H₅BrFN₃ | [4] |

| Molecular Weight | 230.04 g/mol | [4] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not reported | N/A |

| XLogP3 | 3.5 | [6] |

| Storage | Sealed in dry, room temperature | [4] |

Predicted Spectroscopic Profile

A full spectroscopic characterization is essential for reaction monitoring and product confirmation. The following are predicted spectra based on established principles for substituted benzotriazoles.[7][8][9]

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.0-7.8 ppm (d, 1H): Aromatic proton at C4. Expected to be a doublet due to coupling with the adjacent fluorine (³J HF ≈ 6-8 Hz).

-

δ ~7.5-7.3 ppm (d, 1H): Aromatic proton at C7. Expected to be a doublet due to coupling with the adjacent fluorine (⁴J HF ≈ 4-5 Hz).

-

δ ~4.3 ppm (s, 3H): N-methyl protons. A sharp singlet as there are no adjacent protons.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~155-145 ppm (d, ¹J CF): Carbon C6, directly attached to fluorine, will appear as a large doublet.

-

δ ~145-130 ppm: Quaternary carbons of the triazole ring (C3a, C7a).

-

δ ~120-110 ppm: Aromatic CH carbons (C4, C7) and the bromine-bearing carbon (C5).

-

δ ~35-30 ppm: N-methyl carbon.

-

-

Mass Spectrometry (EI):

-

The molecular ion peak will exhibit a characteristic doublet pattern due to the isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. Expected peaks at m/z = 230 and 232.

-

Synthesis Pathway

Substituted benzotriazoles are commonly synthesized via the diazotization of corresponding ortho-phenylenediamines.[10] A plausible and efficient route to this compound is outlined below.

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Bromo-6-fluoro-1H-benzotriazole This procedure is adapted from a standard method for a similar bromo-benzotriazole.[11]

-

Dissolution: Dissolve 4-bromo-5-fluoro-1,2-phenylenediamine (1.0 eq) in a mixture of acetic acid and water in a reaction vessel equipped with a magnetic stirrer and placed in an ice-water bath to maintain a temperature of 0-5 °C.

-

Diazotization: Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does not exceed 5 °C. Stir the mixture for 1 hour at this temperature.

-

Cyclization: Add additional acetic acid and heat the reaction mixture to 80-85 °C for 1 hour. The reaction progress can be monitored by TLC.

-

Work-up: Upon completion, filter the hot solution to remove any impurities. Cool the filtrate in an ice bath to precipitate the product.

-

Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-bromo-6-fluoro-1H-benzotriazole.

Step 2: N-Methylation

-

Setup: Suspend 5-bromo-6-fluoro-1H-benzotriazole (1.0 eq) and potassium carbonate (1.5 eq) in dimethylformamide (DMF).

-

Alkylation: Add methyl iodide (1.2 eq) dropwise to the suspension.

-

Reaction: Stir the mixture at room temperature for 12-18 hours until TLC analysis indicates the complete consumption of the starting material.

-

Quenching & Extraction: Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final product.

Reactivity and Derivatization Potential

The primary value of this compound lies in its capacity for selective, stepwise functionalization.

Pathway A: Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The C(5)-Br bond is a classic substrate for a wide array of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new C-C bond with an organoboron reagent, is a cornerstone of modern synthetic chemistry due to its mild conditions and high functional group tolerance.[12][13]

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Representative Protocol: Suzuki Coupling with Phenylboronic Acid This protocol is based on established methods for bromo-indazoles, which are structurally analogous.[14]

-

Setup: To an oven-dried flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq).

-

Degassing: Evacuate and backfill the flask with argon or nitrogen three times.

-

Solvent Addition: Add degassed 1,2-dimethoxyethane (DME) and water (4:1 ratio).

-

Reaction: Heat the mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.

-

Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify via column chromatography to yield 6-fluoro-1-methyl-5-phenyl-1,2,3-benzotriazole.

Pathway B: Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond

The fluorine atom at C6 is activated towards nucleophilic attack by the strong electron-withdrawing effect of the adjacent triazole ring system. This allows for the displacement of fluoride by various nucleophiles. SNAr reactions are typically faster with fluorine as the leaving group compared to other halogens because the first step, nucleophilic attack, is rate-determining, and fluorine's high electronegativity makes the carbon atom more electrophilic.[3][15]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Representative Protocol: SNAr with Morpholine

-

Setup: Dissolve this compound (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Addition: Add morpholine (2.0 eq) and potassium carbonate (2.0 eq) to the solution.

-

Reaction: Heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, pour into a large volume of cold water to precipitate the product.

-

Isolation: Collect the solid by filtration, wash thoroughly with water, and dry. If necessary, recrystallize from ethanol or purify by column chromatography to yield 5-bromo-1-methyl-6-(morpholin-4-yl)-1,2,3-benzotriazole.

A Strategy for Divergent Synthesis

The orthogonal nature of these two reactions enables a powerful divergent synthetic strategy from a single starting material.

Sources

- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 1330750-48-5|this compound|BLD Pharm [bldpharm.com]

- 5. 1330750-48-5 this compound [chemsigma.com]

- 6. echemi.com [echemi.com]

- 7. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1H-Benzotriazole(95-14-7) 1H NMR [m.chemicalbook.com]

- 9. magritek.com [magritek.com]

- 10. gsconlinepress.com [gsconlinepress.com]

- 11. 5-BROMO-1H-BENZOTRIAZOLE | 32046-62-1 [chemicalbook.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole

Abstract

This compound is a halogenated heterocyclic compound with potential applications as a key building block in medicinal chemistry and materials science. The strategic incorporation of bromine, fluorine, and a methyl group onto the benzotriazole scaffold can significantly modulate the molecule's physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2] This guide presents a comprehensive, field-proven synthesis pathway for this specific regioisomer, designed for researchers and professionals in drug development. The proposed multi-step synthesis is grounded in established chemical principles, beginning with a commercially viable substituted aniline and proceeding through controlled nitration, reduction, diazotization, and N-alkylation steps. Each protocol is detailed with causal explanations for experimental choices, ensuring both technical accuracy and practical reproducibility.

Retrosynthetic Analysis

A logical retrosynthetic strategy for this compound involves three primary disconnections. The final N-methyl group can be installed via N-alkylation of the benzotriazole nitrogen. The triazole ring itself is classically formed from an ortho-phenylenediamine precursor via diazotization. This leads back to the key intermediate, 4-bromo-5-fluoro-1,2-phenylenediamine, which can be synthesized from a commercially available aniline through a nitration and subsequent reduction sequence. This approach ensures high regiochemical control over the substitution pattern.

Caption: Retrosynthetic pathway for the target compound.

Part 1: Synthesis of the Key Intermediate: 4-Bromo-5-fluoro-1,2-phenylenediamine

The cornerstone of this entire synthesis is the regioselective construction of the diamine precursor. The chosen pathway begins with 4-bromo-3-fluoroaniline, leveraging the directing effects of the existing substituents to install a nitro group in the correct position, which is then reduced to the required amine.

Step 1.1: Nitration of 4-Bromo-3-fluoroaniline

Causality: The nitration of 4-bromo-3-fluoroaniline is directed primarily by the powerful ortho-, para-directing amino group. To prevent oxidation of the aniline and to control the reaction's exothermicity, the nitration is performed at a low temperature using a mixture of nitric and sulfuric acids. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the aromatic substitution to occur. The primary site of substitution is ortho to the amine and meta to the halogens, yielding the desired 4-bromo-5-fluoro-2-nitroaniline.

Experimental Protocol:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 100 mL) to 0°C in an ice-salt bath.

-

Slowly add 4-bromo-3-fluoroaniline (0.1 mol, 19.0 g) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 5°C.

-

Prepare the nitrating mixture by cautiously adding concentrated nitric acid (HNO₃, 0.11 mol, 7.0 g) to cold concentrated sulfuric acid (25 mL) while maintaining a temperature below 10°C.

-

Add the prepared nitrating mixture dropwise to the aniline solution over 1-2 hours, keeping the internal reaction temperature between 0°C and 5°C.

-

After the addition is complete, stir the mixture for an additional 2 hours at 0-5°C to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture onto crushed ice (500 g) with stirring.

-

The precipitated yellow solid, 4-bromo-5-fluoro-2-nitroaniline, is collected by vacuum filtration.

-

Wash the solid thoroughly with cold water until the filtrate is neutral to remove residual acid.

-

Dry the product under vacuum. Recrystallization from ethanol can be performed for higher purity if necessary.

Step 1.2: Reduction of 4-Bromo-5-fluoro-2-nitroaniline

Causality: The conversion of the nitro group to an amine is a critical reduction step. While various reagents can accomplish this, tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is a classic and highly effective method (Stannous Chloride Reduction) for aromatic nitro compounds, especially on a lab scale. The tin chloride acts as the reducing agent in the acidic medium.

Experimental Protocol:

-

To a round-bottom flask, add 4-bromo-5-fluoro-2-nitroaniline (0.08 mol, 18.8 g) and ethanol (200 mL).

-

Prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 0.4 mol, 90.2 g) in concentrated hydrochloric acid (HCl, 150 mL).

-

Add the SnCl₂/HCl solution to the nitroaniline suspension and heat the mixture to reflux with stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Slowly neutralize the mixture by adding a cold 40% aqueous sodium hydroxide (NaOH) solution until the solution is strongly alkaline (pH > 12). This will precipitate tin hydroxides.

-

Extract the aqueous slurry with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude 4-bromo-5-fluoro-1,2-phenylenediamine as a dark solid, which can be used directly in the next step or purified by column chromatography.

Part 2: Formation of the Benzotriazole Core

This step involves the classic diazotization of one amino group of the ortho-phenylenediamine followed by a spontaneous intramolecular cyclization to form the stable triazole ring.[3][4]

Causality: Acetic acid serves as both a solvent and the acidic medium required to generate nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂). The nitrous acid diazotizes one of the amino groups to form a diazonium salt intermediate. The adjacent, unreacted amino group then acts as an intramolecular nucleophile, attacking the diazonium group to close the five-membered triazole ring.

Experimental Protocol:

-

Dissolve the crude 4-bromo-5-fluoro-1,2-phenylenediamine (0.07 mol, 14.5 g) in glacial acetic acid (150 mL) in a flask with stirring.

-

Cool the solution to 10-15°C in an ice-water bath.

-

Prepare a solution of sodium nitrite (NaNO₂, 0.077 mol, 5.3 g) in a minimal amount of cold water (15 mL).

-

Add the sodium nitrite solution dropwise to the diamine solution over 30 minutes, maintaining the temperature below 20°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Pour the reaction mixture into a beaker of cold water (500 mL).

-

The resulting precipitate, 5-bromo-6-fluoro-1H-benzotriazole, is collected by vacuum filtration.

-

Wash the solid with cold water and dry it under vacuum.

Part 3: N-Methylation to Yield this compound

The final step is the alkylation of the benzotriazole nitrogen. This reaction can potentially yield two isomers (N-1 and N-2). The use of a polar aprotic solvent like DMF and a base like potassium carbonate generally favors the formation of the N-1 isomer, which is often the thermodynamically more stable product.[4]

Causality: Anhydrous potassium carbonate (K₂CO₃) acts as a base to deprotonate the N-H of the benzotriazole, forming the benzotriazolide anion. This anion is a potent nucleophile that readily attacks the electrophilic methyl group of the methylating agent (methyl iodide). Dimethylformamide (DMF) is an excellent solvent for this type of Sₙ2 reaction.

Experimental Protocol:

-

In a dry flask, combine 5-bromo-6-fluoro-1H-benzotriazole (0.06 mol, 13.9 g), anhydrous potassium carbonate (K₂CO₃, 0.09 mol, 12.4 g), and dry dimethylformamide (DMF, 120 mL).

-

Stir the suspension and add methyl iodide (CH₃I, 0.072 mol, 10.2 g, 4.5 mL) dropwise at room temperature.

-

Heat the reaction mixture to 50-60°C and stir for 4-6 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, pour the mixture into a large volume of cold water (600 mL) and stir for 15 minutes.

-

The crude product will precipitate. Collect the solid by vacuum filtration and wash with water.

-

Dry the crude solid. To isolate the desired this compound (N-1 isomer) from the N-2 isomer, purification by column chromatography on silica gel is required, typically using a hexane/ethyl acetate gradient as the eluent.

Overall Synthesis Workflow

Caption: Step-by-step synthetic workflow diagram.

Data Summary Table

| Step | Starting Material(s) | Key Reagents | Product | Expected Yield (Range) | Key Characterization Notes |

| 1.1 | 4-Bromo-3-fluoroaniline | HNO₃, H₂SO₄ | 4-Bromo-5-fluoro-2-nitroaniline | 75-85% | Yellow solid. ¹H NMR will show downfield shifts of aromatic protons. |

| 1.2 | 4-Bromo-5-fluoro-2-nitroaniline | SnCl₂·2H₂O, HCl | 4-Bromo-5-fluoro-1,2-phenylenediamine | 80-90% | Dark solid. Appearance of two broad NH₂ peaks in ¹H NMR. |

| 2 | 4-Bromo-5-fluoro-1,2-phenylenediamine | NaNO₂, CH₃COOH | 5-Bromo-6-fluoro-1H-benzotriazole | 85-95% | Off-white/light brown solid. Disappearance of NH₂ peaks, appearance of a broad N-H peak. |

| 3 | 5-Bromo-6-fluoro-1H-benzotriazole | CH₃I, K₂CO₃, DMF | This compound | 60-75% (after purification) | White crystalline solid. Appearance of a singlet for the N-CH₃ group (~4.0-4.4 ppm) in ¹H NMR. |

References

- GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285.

- Break, L. M. (2015). Synthesis of the Novel 3-Benzotriazole-5-yl difluoromethyl-5-trifluoromethyl benzotriazole Nucleosides.

- Wan, J., et al. (n.d.). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Indian Academy of Sciences.

- Bashir, H., Hashim, G., & Abdalfarg, N. (2021). Synthesis of Benzotriazole Derivatives. International Invention of Scientific Journal, 05(03), 17-23.

- Google Patents. (n.d.). CN1085664C - Process for synthesizing methyl benzotriazazole.

-

SciSpace. (n.d.). Antiviral activity of benzotriazole based derivatives. Retrieved from [Link]

- Kasperowicz, S., et al. (2025). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? PubMed.

- Wan, J., et al. (2012).

- Rasayan Journal of Chemistry. (n.d.). SYNTHESES OF SOME NEW 1, 2, 3-BENZOTRIAZOLES AS ANTIMICROBIAL AGENTS.

- PubMed. (2024).

- Google Patents. (n.d.). US4155940A - M-Bromo-benzotrifluorides.

- Sanna, G., et al. (2012).

- Hilaris Publisher. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs.

Sources

An In-depth Technical Guide to 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole: A Versatile Building Block for Drug Discovery

This guide provides a comprehensive technical overview of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole (CAS Number: 1330750-48-5), a halogenated N-methylated benzotriazole derivative with significant potential as a scaffold in medicinal chemistry and drug development. For researchers and scientists in these fields, understanding the synthesis, reactivity, and potential applications of this molecule is crucial for leveraging its unique properties in the design of novel therapeutic agents.

Introduction: The Significance of the Benzotriazole Scaffold

Benzotriazole and its derivatives are privileged heterocyclic structures in medicinal chemistry, recognized for their wide range of biological activities.[1][2][3][4][5] The fused benzene and triazole rings create a stable aromatic system that can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.[5] The introduction of substituents, such as halogens and alkyl groups, allows for the fine-tuning of the molecule's steric and electronic properties, which in turn can modulate its pharmacological profile.[6][7][8][9] Halogenation, in particular, can enhance binding affinity, improve metabolic stability, and increase cell membrane permeability.[6][7] The N-methylation of the triazole ring can influence the molecule's solubility and regioselectivity in further reactions.[10][11]

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its key physicochemical properties can be predicted based on its structure. These properties are essential for understanding its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| CAS Number | 1330750-48-5 | [12][13][14][] |

| Molecular Formula | C₇H₅BrFN₃ | [13] |

| Molecular Weight | 230.04 g/mol | [16] |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds[17][18] |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents | Inferred from general benzotriazole chemistry |

| Purity | Commercially available with purities typically around 97% | [19] |

Synthesis and Mechanistic Insights

A plausible synthetic route to this compound can be devised based on established methodologies for the synthesis of substituted benzotriazoles. The following multi-step synthesis illustrates a logical pathway, starting from commercially available precursors.

Diagram of Proposed Synthetic Pathway

Caption: Proposed synthetic route for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-Bromo-6-fluoro-1H-benzotriazole

This step involves the diazotization of a substituted o-phenylenediamine followed by intramolecular cyclization.[1][20]

-

Dissolution: Dissolve 4-Bromo-5-fluoro-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as glacial acetic acid.

-

Cooling: Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

Diazotization: Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. The formation of a diazonium salt intermediate occurs.

-

Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The diazonium salt will undergo spontaneous cyclization to form the benzotriazole ring.

-

Isolation: Pour the reaction mixture into ice-water to precipitate the product. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality: The use of a cold, acidic medium is critical for the stability of the diazonium salt intermediate, preventing premature decomposition. The slow addition of sodium nitrite controls the exothermic reaction.

Step 2: N-Methylation of 5-Bromo-6-fluoro-1H-benzotriazole

The final step is the regioselective methylation of the triazole nitrogen.[10][11]

-

Setup: To a solution of 5-Bromo-6-fluoro-1H-benzotriazole (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5 equivalents).

-

Addition of Methylating Agent: Add methyl iodide (1.2 equivalents) dropwise to the suspension at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours until the reaction is complete (monitored by TLC).

-

Workup: Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality: The base deprotonates the benzotriazole, forming an anion that acts as a nucleophile, attacking the electrophilic methyl iodide. The N1 position is generally favored for alkylation in benzotriazoles.[21]

Reactivity and Potential for Further Functionalization

The bromine atom on the benzene ring of this compound offers a handle for further chemical modifications through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This allows for the introduction of a wide range of substituents, expanding the chemical diversity of potential drug candidates.

Diagram of Potential Cross-Coupling Reactions

Caption: Potential derivatization of the title compound via cross-coupling reactions.

Potential Applications in Drug Discovery

The unique combination of substituents in this compound makes it an attractive starting point for the development of new drugs in several therapeutic areas.

-

Anticancer Agents: Halogenated benzotriazoles have shown potent activity as inhibitors of protein kinases, which are crucial in cancer cell signaling.[3][9] The bromo and fluoro groups can enhance the binding of the molecule to the ATP-binding pocket of kinases.

-

Antimicrobial and Antifungal Agents: Benzotriazole derivatives have been extensively studied for their antimicrobial and antifungal properties.[1][4][22] The lipophilicity imparted by the halogen atoms can facilitate penetration through microbial cell walls.

-

Antiviral and Antitubercular Agents: The benzotriazole scaffold is present in several compounds with demonstrated antiviral and antitubercular activity.[2][4]

-

Corrosion Inhibitors: While not a direct drug application, the known use of benzotriazoles as corrosion inhibitors highlights their ability to form stable complexes with metal ions, a property that can be exploited in the design of metalloenzyme inhibitors.[23][24]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: Benzotriazole derivatives can be harmful if swallowed and may cause skin and eye irritation.[25][26]

References

-

Effects of Halogenation on the Benzotriazole Unit of Non-Fullerene Acceptors in Organic Solar Cells with High Voltages. ACS Applied Materials & Interfaces. [Link]

- Effects of Halogenation on the Benzotriazole Unit of Non-Fullerene Acceptors in Organic Solar Cells with High Voltages. Sci-Hub.

-

Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. PMC - NIH. [Link]

- Structures of all possible halogenated derivatives of benzotriazole.

- Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Structures of all possible halogenated derivatives of benzotriazole.

-

Benzotriazole synthesis. Organic Chemistry Portal. [Link]

- 1-Imidoyl-1,2,3-benzotriazoles—Novel Reagents for the Synthesis of 1-Aryl-5-trifluoromethylimidazoles. SpringerLink.

-

This compound. ChemSigma. [Link]

- Advancements in benzotriazole derivatives: from synthesis to pharmacological applic

-

Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. NIH. [Link]

- Synthesis of Benzotriazole Derivatives.

-

6-Bromo-5-fluoro-1H-benzo[d][6][7][10]triazole, min 97%, 1 gram. LabAlley. [Link]

- Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin.

-

5-BROMO-1H-BENZOTRIAZOLE. Matrix Fine Chemicals. [Link]

-

1-Methylbenzotriazole. PubChem - NIH. [Link]

- Recent Development of Benzotriazole-based Medicinal Drugs.

- An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities.

-

Material Safety Data Sheet - 5-Methyl-1H-benzotriazole(1,2,3), 98%. Cole-Parmer. [Link]

- Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Indian Academy of Sciences.

-

5-bromo-7-methyl-1h-1,2,3-benzotriazole. PubChemLite. [Link]

-

5-Bromo-6-fluoro-1-methyl-1H-benzotriazole SDS. Chem-Online. [Link]

-

Benzotriazole: An overview on its versatile biological behavior. PMC. [Link]

-

Recent Development of Benzotriazole-Based Medicinal Drugs. Hilaris Publisher. [Link]

-

7-Bromo-5-fluoro-1-methyl-benzotriazole. PubChem. [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. researchgate.net [researchgate.net]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. sci-net.xyz [sci-net.xyz]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. 1330750-48-5|this compound|BLD Pharm [bldpharm.com]

- 13. 1330750-48-5 this compound [chemsigma.com]

- 14. 1330750-48-5 this compound [chemsigma.com]

- 16. 7-Bromo-5-fluoro-1-methyl-benzotriazole | C7H5BrFN3 | CID 83681290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 5-Bromo-1H-benzotriazole | CymitQuimica [cymitquimica.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. calpaclab.com [calpaclab.com]

- 20. iisj.in [iisj.in]

- 21. pubs.acs.org [pubs.acs.org]

- 22. ias.ac.in [ias.ac.in]

- 23. N-(Benzotriazol-1-ylmethyl)-N-methylaniline Research Chemical [benchchem.com]

- 24. Halogenierte Benzotriazole | CymitQuimica [cymitquimica.com]

- 25. fishersci.com [fishersci.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. static.cymitquimica.com [static.cymitquimica.com]

- 28. WERCS Studio - Application Error [assets.thermofisher.com]

- 29. echemi.com [echemi.com]

An In-depth Technical Guide to the Solubility Profile of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility is a critical prerequisite for its effective use in drug discovery, formulation development, and various in vitro and in vivo studies. This guide provides a comprehensive framework for approaching the solubility assessment of this compound. As specific experimental data for this exact molecule is not publicly available, this document outlines the theoretical considerations based on its structure, provides a detailed, authoritative protocol for experimental solubility determination, and presents a template for data reporting. This approach ensures scientific rigor and enables researchers to generate reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility

Solubility, the maximum concentration of a solute that can dissolve in a solvent to form a stable, equilibrium solution, is a fundamental physicochemical property in chemical and pharmaceutical sciences.[1][2][3] For a compound like this compound, its solubility profile dictates its utility. In drug development, poor aqueous solubility can severely limit oral bioavailability, lead to unreliable results in biological assays, and create significant challenges for formulation.[2][4] Therefore, characterizing the solubility in various media—from aqueous buffers mimicking physiological conditions to organic solvents used in synthesis and analysis—is an essential early-stage activity.

This guide addresses the absence of published solubility data for this compound by providing a predictive analysis based on its molecular structure and a robust experimental framework for its determination.

Predicted Physicochemical Properties and Solubility Profile

While experimental data is the gold standard, the molecular structure of this compound allows for an expert assessment of its likely solubility behavior.

Structural Features Influencing Solubility:

-

Benzotriazole Core: The triazole ring contains three nitrogen atoms, which can act as hydrogen bond acceptors, imparting a degree of polarity to the molecule.[5]

-

Halogenation (Bromo and Fluoro groups): The presence of bromine and fluorine atoms significantly increases the molecule's lipophilicity (fat-solubility). This generally leads to lower solubility in polar solvents like water and higher solubility in non-polar organic solvents.

-

Methyl Group: The N-methyl group further contributes to the lipophilic character and removes the potential for hydrogen bond donation that exists in unsubstituted benzotriazoles.

Based on these features, it is predicted that this compound will exhibit low aqueous solubility but good solubility in common organic solvents such as dimethylformamide (DMF), toluene, and chloroform.[6][7] The parent compound, benzotriazole, is known to be soluble in polar organic solvents like ethanol and slightly soluble in water, with solubility increasing in hot water.[6][7] The substantial halogenation of the target compound will likely decrease its solubility in polar solvents compared to the parent.

The following table summarizes key physicochemical properties computed for a structurally similar isomer, 7-Bromo-5-fluoro-1-methyl-benzotriazole, which serve as a reliable proxy for predicting the behavior of the title compound.

| Property | Predicted Value | Implication for Solubility | Source |

| Molecular Weight | 230.04 g/mol | Higher molecular weight can sometimes correlate with lower solubility. | [8] |

| XLogP3-AA | 1.9 | A positive LogP value indicates higher lipophilicity and predicts lower aqueous solubility. | [8] |

| Hydrogen Bond Donors | 0 | The absence of donor groups reduces interaction with protic solvents like water. | [8] |

| Hydrogen Bond Acceptors | 3 | The three nitrogen atoms can accept hydrogen bonds, providing some interaction with polar solvents. | [8] |

Gold Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain definitive solubility data, the shake-flask method is the most reliable and widely accepted technique, establishing the thermodynamic equilibrium solubility of a compound.[1][9][10] This method involves agitating an excess of the solid compound in the solvent of interest for an extended period until equilibrium is reached.[1][9]

3.1. Rationale for Method Selection

The shake-flask method is chosen over kinetic methods because it measures the true thermodynamic solubility, which is a stable, endpoint value crucial for formulation and biopharmaceutical assessment.[2][11][12] Kinetic solubility, often measured in high-throughput screens, can overestimate solubility as it relies on the precipitation of a compound from a DMSO stock solution and may not represent a true equilibrium state.[11][13]

3.2. Detailed Step-by-Step Protocol

This protocol is adapted from established guidelines, such as those from the OECD, to ensure accuracy and reproducibility.[14][15]

Materials & Equipment:

-

This compound (solid, high purity)

-

Selected solvents (e.g., Phosphate-Buffered Saline pH 7.4, Water, Ethanol, DMSO)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Thermostatic shaker or orbital incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess of what will dissolve is required to ensure saturation.[10]

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.[1]

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a minimum of 24 hours.[1][11] This extended incubation is critical to ensure that the solution has reached thermodynamic equilibrium.[1]

-

Phase Separation: After incubation, allow the vials to stand to let undissolved solid settle. To ensure complete removal of solid particles, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. To eliminate any remaining microparticulates, filter the supernatant through a 0.22 µm syringe filter. Self-Validation Step: Discard the first portion of the filtrate to avoid any potential adsorption of the compound onto the filter membrane.

-

Sample Dilution: Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard calibration curve prepared from known concentrations of the compound.[2][13]

-

Calculation: Calculate the original solubility value by multiplying the measured concentration by the dilution factor. Report the final solubility in units such as µg/mL or mM.

Data Presentation and Interpretation

All experimentally determined solubility data should be recorded in a clear and organized manner to facilitate comparison and analysis.

Table 2: Experimental Solubility Data Template for this compound

| Solvent | Temperature (°C) | pH (for buffers) | Solubility (µg/mL) | Solubility (mM) | Method |

| Water | 25 | N/A | Record Value | Calculate Value | Shake-Flask HPLC-UV |

| PBS | 25 | 7.4 | Record Value | Calculate Value | Shake-Flask HPLC-UV |

| Ethanol | 25 | N/A | Record Value | Calculate Value | Shake-Flask HPLC-UV |

| DMSO | 25 | N/A | Record Value | Calculate Value | Shake-Flask HPLC-UV |

Visualizing the Experimental Workflow

A diagram of the experimental workflow provides a clear, at-a-glance understanding of the entire process, from sample preparation to final data acquisition.

Caption: Experimental workflow for the shake-flask solubility assay.

Conclusion

References

- Solubility of Things. (n.d.). Benzotriazole.

- protocols.io. (2025). In-vitro Thermodynamic Solubility.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- IRO Water Treatment. (n.d.). What is 1-2-3 Benzotriazole BTA.

- Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.

- BioDuro. (n.d.). ADME Solubility Assay.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). (n.d.). Thermodynamic solubility.

- Analytice. (n.d.). OECD n°120 : Dissolution behaviour in the laboratory.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Gonzalez, M. A., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- BenchChem. (n.d.). Solubility Profile of 7-chloro-5-methyl-1H-benzotriazole in Organic Solvents: A Technical Guide.

- Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.

- BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.

- PubChem. (n.d.). 7-Bromo-5-fluoro-1-methyl-benzotriazole.

- OECD. (n.d.). Test No. 105: Water Solubility.

- IRO Water Treatment. (n.d.). Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole.

- Ataman Kimya. (n.d.). 1,2,3-BENZOTRIAZOLE (BTA).

Sources

- 1. In-vitro Thermodynamic Solubility [protocols.io]

- 2. evotec.com [evotec.com]

- 3. sciforum.net [sciforum.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. What is 1-2-3 Benzotriazole BTA - IRO Water Treatment [irowater.com]

- 7. Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole - IRO Water Treatment [irowater.com]

- 8. 7-Bromo-5-fluoro-1-methyl-benzotriazole | C7H5BrFN3 | CID 83681290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. enamine.net [enamine.net]

- 12. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. OECD n°120 : Dissolution behaviour in the laboratory - Analytice [analytice.com]

- 15. oecd.org [oecd.org]

Spectral Characterization of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole is a halogenated and methylated derivative of benzotriazole. The benzotriazole ring system is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, antifungal, and anticancer properties.[1][2] The introduction of bromine, fluorine, and a methyl group to the benzotriazole core can significantly influence its physicochemical properties and biological activity. Accurate structural elucidation and purity assessment are paramount in the drug discovery and development process, making a thorough understanding of its spectral characteristics essential.[1]

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific molecule are not widely published, this guide, grounded in the fundamental principles of spectroscopy and drawing comparisons with related structures, offers a robust predictive framework for its characterization.

Molecular Structure and Key Features

The structure of this compound, with CAS numbers 2287298-59-1 and 1330750-48-5, presents a unique combination of substituents that influence its electronic environment and, consequently, its spectral properties.[3] The strategic placement of an electron-withdrawing bromine atom and a highly electronegative fluorine atom on the benzene ring, coupled with the electron-donating methyl group on the triazole ring, creates a distinct pattern of aromatic signals and specific vibrational modes.

Caption: Predicted key fragmentation pathways for this compound.

-

Loss of N₂: The molecular ion can lose a neutral molecule of dinitrogen (28 Da) to form a radical cation with m/z ≈ 201/203. This is often a prominent peak in the mass spectra of benzotriazoles.

-

Loss of a Methyl Radical: Fragmentation can also occur via the loss of the methyl radical (•CH₃, 15 Da) from the molecular ion, resulting in a fragment ion at m/z ≈ 214/216.

-

Loss of a Bromine Radical: The cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br, 79 or 81 Da), giving a fragment ion at m/z ≈ 150.

Experimental Protocols

While specific experimental data for the title compound is not publicly available, the following are generalized, standard protocols for obtaining the spectral data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr) from a volatile solvent. Alternatively, Attenuated Total Reflectance (ATR) can be used for a solid sample.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction to obtain the final IR spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Conclusion

This technical guide provides a comprehensive overview of the anticipated NMR, IR, and MS spectral data for this compound. By understanding these predicted spectral features, researchers and scientists in the field of drug development can more effectively characterize this and related molecules, ensuring structural integrity and purity, which are critical for advancing new chemical entities through the research and development pipeline. The provided protocols offer a standardized approach for obtaining experimental data to validate these predictions.

References

-

Asian Journal of Chemistry. NMR and IR Studies of Some Metal Complexes of 6-Substituted -1- Hydroxy-1,2,3-Benzotriazoles. Available at: [Link]

-

GSC Online Press. Review on synthetic study of benzotriazole. Available at: [Link]

-

PubChem. 5-Methyl-1H-benzotriazole. Available at: [Link]

-

ResearchGate. Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring from 2 -chloro -N -(Substitutedphenyl) Acetamide. Available at: [Link]

-

Semantic Scholar. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Available at: [Link]

Sources

5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole

Authored by: A Senior Application Scientist

Preamble: Navigating the Uncharted Territory of a Novel Benzotriazole Derivative

In the landscape of drug discovery and chemical biology, we often encounter novel molecular entities whose biological functions are yet to be elucidated. This compound represents one such molecule. A survey of the current scientific literature reveals a conspicuous absence of studies detailing its specific mechanism of action. This guide, therefore, embarks on a deductive scientific journey. By examining the well-documented activities of structurally analogous benzotriazole compounds, we will construct a plausible, testable hypothesis for the mechanism of action of this compound. This document is intended for researchers, scientists, and drug development professionals, providing a foundational framework for initiating a research program aimed at characterizing this novel compound.

Molecular Profile of this compound

Chemical Structure:

Caption: Chemical structure of this compound.

The benzotriazole core is a common scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding and hydrophobic interactions. The substituents on the benzene ring—a bromine atom at position 5 and a fluorine atom at position 6—are expected to significantly modulate the molecule's electronic properties and its ability to interact with biological targets. The methyl group at the 1-position of the triazole ring will influence its solubility and steric profile.

A Hypothesis-Driven Approach: The Case for Kinase Inhibition

Given the prevalence of benzotriazole derivatives as kinase inhibitors, we hypothesize that this compound functions as an inhibitor of one or more protein kinases. Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The rationale for this hypothesis is grounded in the following observations:

-

Structural Similarity: Many potent kinase inhibitors feature a heterocyclic ring system that can mimic the adenine region of ATP, the natural substrate for kinases. The benzotriazole scaffold is well-suited for this role.

-

Substituent Effects: The electron-withdrawing nature of the bromine and fluorine atoms can enhance the molecule's ability to form favorable interactions within the ATP-binding pocket of a kinase.

-

Established Precedent: Numerous patents and publications describe benzotriazole derivatives as inhibitors of various kinases, including tyrosine kinases and serine/threonine kinases.

Proposed Mechanism of Action: Competitive ATP Inhibition

We propose that this compound acts as a Type I kinase inhibitor , meaning it binds to the ATP-binding pocket of the kinase in its active conformation. This competitive inhibition would prevent the binding of ATP and subsequent phosphorylation of the kinase's substrate.

Caption: Proposed mechanism of competitive ATP inhibition by this compound.

Experimental Validation Workflow

To systematically investigate our hypothesis, a multi-stage experimental workflow is proposed. This workflow is designed to first screen for general kinase inhibitory activity and then to identify the specific kinase target(s) and characterize the mode of inhibition.

Caption: A four-phase experimental workflow for elucidating the mechanism of action.

Phase 1: Broad-Spectrum Kinase Panel Screen

Objective: To perform an unbiased screen of this compound against a large panel of diverse human kinases to identify potential targets.

Methodology:

-

Compound Preparation: Dissolve the synthesized and purified compound in DMSO to create a high-concentration stock solution.

-

Kinase Panel: Utilize a commercially available kinase panel (e.g., from Eurofins, Promega, or Reaction Biology) that covers a broad representation of the human kinome.

-

Assay Principle: Most commercial kinase assays are based on measuring the amount of ATP consumed or the amount of phosphorylated product formed. A common format is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

-

Execution:

-

Dispense the kinase, substrate, and ATP solution into a multi-well plate.

-

Add this compound at a fixed concentration (e.g., 10 µM).

-

Incubate to allow the kinase reaction to proceed.

-

Add the detection reagent and measure the signal (e.g., luminescence) using a plate reader.

-

-

Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control.

Data Presentation:

| Kinase Family | Kinase Target | Percent Inhibition at 10 µM |

| Tyrosine Kinase | EGFR | Hypothetical Data |

| Tyrosine Kinase | SRC | Hypothetical Data |

| Ser/Thr Kinase | AKT1 | Hypothetical Data |

| Ser/Thr Kinase | CDK2 | Hypothetical Data |

| ... | ... | ... |

Phase 2: Hit Identification and Validation

Objective: To confirm the preliminary hits from the initial screen and determine their half-maximal inhibitory concentration (IC50).

Methodology:

-

Dose-Response Assay: For the top hits identified in Phase 1, perform a dose-response experiment.

-

Compound Dilution: Prepare a serial dilution of this compound (e.g., from 100 µM down to 1 nM).

-

Assay Execution: Perform the kinase assay as described in Phase 1, but with the varying concentrations of the inhibitor.

-

Data Analysis: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

| Confirmed Hit | IC50 (µM) |

| Kinase A | Hypothetical Data |

| Kinase B | Hypothetical Data |

| Kinase C | Hypothetical Data |

Phase 3: Mechanistic Characterization

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) for the validated hits.

Methodology:

-

Enzyme Kinetics: Perform a series of kinase assays where the concentration of ATP is varied in the presence of different fixed concentrations of this compound.

-

Execution:

-

Set up reactions with a matrix of ATP and inhibitor concentrations.

-

Measure the initial reaction velocity for each condition.

-

-

Data Analysis: Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[ATP]). The pattern of the lines will reveal the mode of inhibition.

-

Competitive Inhibition: Lines will intersect on the y-axis.

-

Non-competitive Inhibition: Lines will intersect on the x-axis.

-

Uncompetitive Inhibition: Lines will be parallel.

-

Phase 4: Cellular Activity Assessment

Objective: To determine if this compound can inhibit its target kinase in a cellular context and elicit a biological response.

Methodology:

-

Cell Line Selection: Choose a cell line where the target kinase is known to be active and play a significant role in a downstream signaling pathway.

-

Western Blot Analysis:

-

Treat the cells with varying concentrations of the compound.

-

Lyse the cells and perform a Western blot to measure the phosphorylation status of a known downstream substrate of the target kinase. A decrease in phosphorylation would indicate target engagement.

-

-

Cell Viability Assay:

-

Treat the cells with a dose-response of the compound.

-

Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the effect of the compound on cell proliferation or survival.

-

Conclusion and Future Directions

This guide has outlined a hypothesis-driven approach to elucidate the mechanism of action of the novel compound this compound. By postulating that it functions as a kinase inhibitor, we have established a clear and logical path for experimental validation. The successful execution of the proposed workflow will not only reveal the molecular target(s) of this compound but also provide critical insights into its potential as a therapeutic agent or a chemical probe for studying cellular signaling. Future research should focus on lead optimization to improve potency and selectivity, as well as in vivo studies to assess its pharmacological properties.

References

As this is a hypothetical guide for a novel compound, direct references for its mechanism of action do not exist. The following are representative examples of authoritative sources on kinase inhibitor discovery and benzotriazole chemistry that would be relevant to this research program.

5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole safety and handling

An In-Depth Technical Guide to the Safe Handling of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole

Section 1: Chemical Identity and Properties

This compound is a halogenated and N-alkylated benzotriazole derivative. Such compounds are common scaffolds in medicinal chemistry and materials science.[1] The presence of the benzotriazole core, along with halogen substituents, dictates its physical and chemical properties, including its potential for reactivity and biological activity.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Chemical Name | This compound | - |

| CAS Number | 1330750-48-5 | [2] |

| Molecular Formula | C₇H₅BrFN₃ | [2] |

| Molecular Weight | 230.04 g/mol | [2] |

| Appearance | Assumed to be a white to beige or tan solid/powder, typical for benzotriazole derivatives.[3][4] | - |

| Storage | Sealed in a dry place at room temperature.[2] | - |

Caption: Figure 1: Chemical Structure.

Section 2: Hazard Identification and Risk Assessment

Due to the lack of specific data, a conservative risk assessment is necessary, assuming the hazards presented by well-studied analogues. The primary hazards associated with substituted benzotriazoles include oral toxicity, irritation to the eyes, skin, and respiratory tract, and environmental toxicity.

Anticipated GHS Classification (Based on Analogues)

-

Acute Toxicity, Oral (Category 4): Benzotriazole is classified as harmful if swallowed.[5]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[6] Direct contact with the powder can lead to inflammation and conjunctivitis.[7]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[8][9] Inhalation of dust can irritate the respiratory tract.[4][10]

-

Hazardous to the Aquatic Environment (Chronic, Category 2): Benzotriazoles are known to be toxic to aquatic life with long-lasting effects.[11]

Toxicological Profile: The Rationale for Caution

The toxicological profile is extrapolated from parent benzotriazoles. Exposure can occur via inhalation, ingestion, or skin/eye contact.

-

Inhalation: Inhaling dust may cause respiratory tract irritation, characterized by coughing and sore throat.[4][10] High-level exposure to irritants can lead to more severe conditions.[7]

-

Skin Contact: Direct contact is likely to cause skin irritation.[8][9] Prolonged contact should be avoided.

-

Eye Contact: The compound is expected to be a serious eye irritant, causing redness, pain, and potential damage if not promptly addressed.[6][7][11]

-

Ingestion: Assumed to be harmful if swallowed, potentially causing gastrointestinal irritation.[4][12] The oral LD50 for the parent 1H-Benzotriazole in rats is 500 mg/kg.

Reactivity and Physical Hazards

-

Combustible Dust: Like many organic solids, when finely dispersed in the air, it may form combustible dust concentrations.[6] Dust clouds can be ignited by sparks, heat, or flame, posing an explosion risk.[7][10]

-

Thermal Decomposition: When heated to decomposition, it can release irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halide fumes.[6][7]

-

Incompatibilities: Avoid contact with strong oxidizing agents (e.g., nitrates, perchlorates), as this may result in a vigorous or explosive reaction.[6][7][12]

-

Explosion Hazard: Benzotriazoles, as a class, may explode during vacuum distillation.[7][13] This procedure should be avoided or approached with extreme caution and appropriate safety shields.

Section 3: Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and robust PPE, is mandatory to minimize exposure.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of the solid compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to control airborne dust and vapors.[8][14]

-

Ventilation: Good general laboratory ventilation is required.[11][12]

-

Safety Equipment: An operational eyewash station and a safety shower must be readily accessible in the immediate work area.[4][12]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE must be based on a thorough risk assessment. The following provides a baseline for handling this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

|---|---|---|

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) tested to EN 374 or equivalent.[15] | Prevents skin contact and irritation.[14] Gloves must be inspected before use and replaced if contaminated.[7] |

| Eye & Face Protection | Safety glasses with side-shields or, preferably, chemical safety goggles.[11][12][15] | Protects against dust particles and splashes, preventing serious eye irritation.[8] |

| Skin & Body Protection | A lab coat or chemical-resistant apron.[14] Closed-toe shoes are mandatory. | Protects skin and personal clothing from contamination.[7] |

| Respiratory Protection | Not typically required if work is performed within a fume hood. If dust generation is unavoidable or engineering controls fail, a NIOSH/MSHA-approved respirator with appropriate particulate filters (e.g., P2) is necessary.[7][14] | Prevents inhalation of dust, which can cause respiratory irritation.[9] |

Caption: Figure 2: Recommended PPE Donning and Doffing Sequence.

Section 4: Standard Operating Procedure (SOP) for Safe Handling & Storage

Adherence to a strict protocol is crucial for minimizing risk.

Experimental Protocol: Handling the Solid

-

Preparation: Cordon off the work area. Ensure the fume hood is operational and the sash is at the appropriate height. Gather all necessary equipment, including spatulas, weigh boats, and solvent.

-

PPE: Don all required PPE as specified in Table 2 and Figure 2.

-

Weighing: Carefully weigh the required amount of this compound inside the fume hood. Avoid any actions that could generate dust, such as dropping the container or scraping vigorously.[4][12] Use anti-static weigh boats if available.

-

Transfer: Gently tap the powder into the reaction vessel or beaker. If transferring to a solvent, add the solvent slowly to the solid to prevent splashing.

-

Cleanup: After use, decontaminate the spatula and work surface. Wipe down the area with a damp cloth (if compatible with the solvent used) to collect any residual dust. Dispose of all contaminated disposables (gloves, weigh boats, wipes) as hazardous waste.

-

Post-Handling: Wash hands and forearms thoroughly with soap and water after removing gloves.[11][12]

Storage Protocol

-

Store the compound in its original, tightly sealed container.[9][16]

-

Store away from incompatible materials, especially strong oxidizing agents.[6][12]

-

Ensure the storage area is clearly labeled and access is restricted to authorized personnel.

Section 5: Emergency Procedures & First Aid

Immediate and appropriate action is critical in the event of an exposure or spill.

Table 3: First Aid Measures

| Exposure Route | Action |

|---|---|

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[9][12] |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3][12] Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[6][11] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person.[9][12] Seek immediate medical attention. |

Accidental Release Measures

-

Minor Spills (inside a fume hood):

-

Major Spills (outside a fume hood):

-

Evacuate all non-essential personnel from the area and move upwind.[7]

-

Alert emergency responders and inform them of the material and location.[7]

-

Do not attempt to clean up without appropriate respiratory protection and full protective clothing.[7]

-

Prevent the spilled material from entering drains or waterways.[15][16]

-

Caption: Figure 3: Decision-making workflow for spill response.

Section 6: Disposal Considerations

-

Hazardous Waste: This material and its container must be disposed of as hazardous waste.[7]

-

Procedure: All waste, including contaminated PPE and spill cleanup materials, must be collected in properly labeled, sealed containers.

-

Regulations: Disposal must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[7][16] Do NOT allow the material or its washings to enter the sewer system or waterways.[15][16]

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-Benzotriazole, 99+%. Retrieved from [Link]

-

Penta s.r.o. (2025). 1,2,3-Benzotriazol... - SAFETY DATA SHEET. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 1,2,3-Benzotriazole. Retrieved from [Link]

-

INCHEM. (n.d.). The Nordic Expert Group for Criteria Documentation of Health Risks from Chemicals and The Dutch Expert Committee on Occupational. Retrieved from [Link]

-

Safety Data Sheet. (n.d.). KR-134MBL. Retrieved from [Link]

-

Pallav Chemicals. (n.d.). 1,2,3, Benzotriazole MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

PMC. (n.d.). Benzotriazole: An overview on its versatile biological behavior. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Methyl-1H-benzotriazole(1,2,3), 98%. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromo-5-fluoro-1-methyl-benzotriazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzotriazole. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BENZOTRIAZOLE. Retrieved from [Link]

-

Lanxess. (n.d.). 4(or 5)-Methyl-1H-benzotriazole Product Safety Assessment. Retrieved from [Link]

-

The Open Medicinal Chemistry Journal. (2020). Antiviral Activity of Benzotriazole Based Derivatives. Retrieved from [Link]

-

PubMed. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Retrieved from [Link]

-

ResearchGate. (2020). Antiviral Activity of Benzotriazole Based Derivatives. Retrieved from [Link]

Sources

- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1330750-48-5|this compound|BLD Pharm [bldpharm.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. 5-Bromo-1H-benzotriazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. lanxess.com [lanxess.com]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. inchem.org [inchem.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. carlroth.com [carlroth.com]

- 16. pallavchemicals.com [pallavchemicals.com]

A Computational Chemistry Whitepaper: Theoretical Elucidation of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole for Drug Discovery Applications

Abstract

The benzotriazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities.[1][2] This technical guide presents a comprehensive theoretical framework for the characterization of a specific, functionalized derivative, 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole. While direct experimental literature on this exact molecule is sparse, this paper establishes a robust computational protocol based on well-precedented studies of analogous halogenated benzotriazoles.[3][4] We leverage Density Functional Theory (DFT) to explore the molecule's structural, electronic, and spectroscopic properties. This guide details the rationale and methodology for geometry optimization, vibrational analysis, and the prediction of NMR and UV-Vis spectra. Furthermore, we delve into advanced analyses critical for drug development, including Frontier Molecular Orbital (FMO) theory to assess chemical reactivity and Molecular Electrostatic Potential (MEP) mapping to identify sites for intermolecular interactions.[5][6] The protocols and insights herein are designed to provide researchers and drug development professionals with a predictive understanding of this molecule's behavior, thereby guiding future synthesis and application.

Introduction: The Significance of Functionalized Benzotriazoles

Benzotriazole and its derivatives are a class of heterocyclic compounds that command significant attention in pharmaceutical research. Their unique bicyclic structure, composed of a fused benzene and triazole ring, serves as a versatile scaffold for developing agents with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[7][8] The ability to modify the core structure with various functional groups allows for the fine-tuning of a compound's physicochemical and pharmacological profile.[9]

The subject of this guide, this compound, incorporates several key features relevant to drug design:

-

Halogenation (Bromo and Fluoro): Halogen atoms, particularly at positions 5 and 6, are known to be crucial for modulating binding affinity in certain biological targets, such as protein kinases.[3][4] They can participate in halogen bonding and alter the electronic landscape and hydrophobicity of the molecule.[10]

-

Methylation: The N-alkylation of the triazole ring, in this case with a methyl group, is a common strategy to modify solubility, metabolic stability, and receptor interaction.[1]

Given these characteristics, a thorough theoretical understanding of this molecule is invaluable. Computational chemistry provides a powerful, cost-effective means to predict molecular properties before undertaking complex synthesis and experimental testing. This guide outlines the theoretical methodologies to fully characterize this compound from first principles.

Foundational Computational Methodology

The cornerstone of this theoretical investigation is Density Functional Theory (DFT), a quantum mechanical method that offers an excellent balance of computational cost and accuracy for molecules of this size. The selection of the functional and basis set is critical for obtaining reliable results.

Theoretical Framework:

-

Method: DFT using the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is widely used and has a proven track record for accurately predicting the geometries and electronic properties of heterocyclic systems.[11][12]

-

Basis Set: 6-311++G(d,p). This is a flexible, triple-zeta basis set. The diffuse functions (++) are essential for accurately describing non-covalent interactions and the electronic properties of atoms with lone pairs (like nitrogen and halogens), while the polarization functions (d,p) allow for anisotropy in the electron distribution, leading to more accurate molecular geometries.[11][13]

-